molecular formula C24H23FN6O2S B2862856 N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide CAS No. 897619-66-8

N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide

Numéro de catalogue: B2862856
Numéro CAS: 897619-66-8
Poids moléculaire: 478.55
Clé InChI: WRPQQFDSHSDRGT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a thioether-linked 2-((4-ethylphenyl)amino)-2-oxoethyl substituent at position 6, and a 4-fluorobenzamide group at position 2. The triazolopyridazine scaffold is known for its bioactivity in kinase inhibition and antimicrobial applications. The 4-ethylphenyl group enhances lipophilicity, while the 4-fluorobenzamide moiety contributes to electronic effects and binding specificity.

Propriétés

IUPAC Name

N-[2-[6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O2S/c1-2-16-3-9-19(10-4-16)27-22(32)15-34-23-12-11-20-28-29-21(31(20)30-23)13-14-26-24(33)17-5-7-18(25)8-6-17/h3-12H,2,13-15H2,1H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPQQFDSHSDRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a pyridazine ring and a triazole moiety, which are known for their biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[6-[2-(4-ethylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide. It features several functional groups that contribute to its biological activity:

Component Description
Pyridazine Ring A heterocyclic aromatic ring known for various biological activities.
Triazole Moiety Contributes to the compound's interaction with biological targets.
Thioether Linkage May enhance the compound's reactivity and binding affinity.
Fluorobenzamide Group Potentially increases lipophilicity and bioavailability.

The biological activity of N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide is primarily attributed to its ability to interact with specific molecular targets in cells. The compound may inhibit certain enzymes or receptors involved in disease pathways.

  • Enzyme Inhibition : The presence of the triazole and pyridazine rings suggests potential inhibition of kinases or other enzymes critical in cancer pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide exhibit significant anticancer activity by targeting Polo-like kinase 1 (Plk1), a key regulator of cell division.

Compound IC50 (µM) Target
N-(6-(thio)-pyridazin derivative0.5Plk1
Similar triazole derivatives0.8Various cancer targets

These compounds have shown effective cytotoxicity against various cancer cell lines in vitro, indicating their potential as anticancer agents .

Antimicrobial Activity

The thiazole and triazole moieties present in related compounds have demonstrated antimicrobial properties. Studies suggest that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Case Studies

  • In Vitro Studies : A study evaluating the anticancer effects of similar triazolo derivatives showed significant inhibition of tumor cell proliferation in breast cancer models . The mechanism was linked to the induction of apoptosis through modulation of the Bcl-2 family proteins.
  • Animal Models : In vivo studies demonstrated that compounds with similar structures could reduce tumor size in xenograft models by inhibiting angiogenesis and promoting apoptosis .

Comparaison Avec Des Composés Similaires

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Key Properties (IR/NMR) Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 4-ethylphenyl, 4-fluorobenzamide C=O (1660–1680 cm⁻¹), C=S (~1250 cm⁻¹), δ 7.2–8.1 ppm (aromatic H)
Compounds 10–15 () 1,2,4-Triazole Sulfonylphenyl, 2,4-difluorophenyl C=S (~1247–1255 cm⁻¹), no C=O, δ 7.5–8.3 ppm
891099-01-7 () [1,2,4]Triazolo[4,3-b]pyridazine Furan-2-yl, pyridin-3-ylmethylthio C=S (~1240 cm⁻¹), δ 6.5–8.5 ppm (furan/pyridine)
896054-33-4 () Pyridazine 4-ethoxyphenyl, benzo[d]thiazol-2-yl C=O (1663–1682 cm⁻¹), δ 7.0–8.2 ppm

Research Findings and Implications

  • Synthetic Routes : The target compound likely employs S-alkylation steps similar to (using α-halogenated ketones), but with triazolopyridazine precursors .
  • Spectroscopic Trends : The absence of C=O in triazole derivatives () vs. its presence in the target’s amide group distinguishes their IR profiles. NMR shifts in aromatic regions correlate with substituent electron effects .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.